molecular formula C19H18N4OS B2371674 N-(4-ethylphenyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide CAS No. 892438-51-6

N-(4-ethylphenyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide

Cat. No. B2371674
CAS RN: 892438-51-6
M. Wt: 350.44
InChI Key: QJSRROFRHIPBLV-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide, commonly known as EPPTA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. EPPTA belongs to the class of thioacetamide derivatives and has been synthesized using various methods.

Scientific Research Applications

Heterocyclic Compound Synthesis and Applications

  • Heterocyclic Synthesis : A study by Mohareb et al. (2004) explores the preparation of ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates and their reactivity towards various active methylene reagents to yield pyran, pyridine, and pyridazine derivatives, indicating a versatile approach to heterocyclic compound synthesis Heteroatom Chemistry, 2004.

  • Facile Synthesis of Pyridine Derivatives : Rady and Barsy (2006) describe a convenient method to synthesize pyridine and pyridazine derivatives from ethyl 2-arylhydrazono-3-butyrates, highlighting a pathway that could potentially be applicable to the synthesis of N-(4-ethylphenyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide Journal of Heterocyclic Chemistry, 2006.

  • Molecular Docking and Antimicrobial Activity : Flefel et al. (2018) discuss the synthesis of novel pyridine and fused pyridine derivatives starting from a specific hydrazinyl-pyridine-carbonitrile compound, with subsequent in silico molecular docking screenings and evaluations of antimicrobial and antioxidant activity. This demonstrates the potential bioactivity of heterocyclic compounds which could be relevant to the applications of N-(4-ethylphenyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide Molecules, 2018.

  • Herbicidal Activities : A study by Xu et al. (2008) on the synthesis and evaluation of novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives for herbicidal activities presents an application of pyridazine derivatives in agriculture. This underscores the potential utility of heterocyclic compounds in developing new herbicides, possibly extending to compounds like N-(4-ethylphenyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide Journal of Agricultural and Food Chemistry, 2008.

properties

IUPAC Name

N-(4-ethylphenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4OS/c1-2-14-6-8-15(9-7-14)21-18(24)13-25-19-11-10-17(22-23-19)16-5-3-4-12-20-16/h3-12H,2,13H2,1H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJSRROFRHIPBLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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